molecular formula C14H13ClN2O4 B2777246 (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide CAS No. 2035001-01-3

(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide

Cat. No.: B2777246
CAS No.: 2035001-01-3
M. Wt: 308.72
InChI Key: WIDUUSPZTGZTSW-ZZXKWVIFSA-N
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Description

(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, an oxazolidinone ring, and an acrylamide moiety

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c15-11-4-1-10(2-5-11)3-6-12(18)16-7-8-17-13(19)9-21-14(17)20/h1-6H,7-9H2,(H,16,18)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDUUSPZTGZTSW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chlorine atom, which can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the acrylamide moiety: This is typically done by reacting an acrylate ester with an amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent.

    Industry: The compound could be used in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-bromophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(4-methylphenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide: Similar structure with a methyl group instead of chlorine.

    (E)-3-(4-nitrophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

The uniqueness of (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes an acrylamide moiety and a 2,4-dioxooxazolidin-3-yl group, which are known to influence its biological interactions.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 E 3 4 chlorophenyl N 2 2 4 dioxooxazolidin 3 yl ethyl acrylamide\text{ E 3 4 chlorophenyl N 2 2 4 dioxooxazolidin 3 yl ethyl acrylamide}

Key Properties:

  • Molecular Weight: Approximately 350 g/mol
  • IUPAC Name: (E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-chlorophenyl)prop-2-enamide
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The oxazolidinone moiety may inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics.
  • Covalent Bond Formation: The acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antibacterial Activity

Research has demonstrated that compounds similar to (E)-3-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acrylamide possess significant antibacterial properties. In vitro assays have shown efficacy against a range of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae4 µg/mL

Anticancer Activity

In vitro studies have indicated potential anticancer effects. The compound has been tested against various cancer cell lines, showing selective cytotoxicity.

Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

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